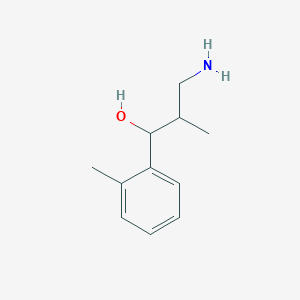
3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO It is a chiral molecule with a hydroxyl group, an amino group, and a methyl-substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol typically involves the reaction of 2-methylbenzyl chloride with 2-amino-2-methylpropan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino alcohol acts as the nucleophile, displacing the chloride ion from the benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-2-methyl-1-(2-methylphenyl)propan-1-one.
Reduction: Formation of 3-amino-2-methyl-1-(2-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the phenyl group.
3-Methylamino-1-phenylpropanol: Similar structure but has a methylamino group instead of an amino group.
1-Amino-2-methyl-2-propanol: Similar structure but with different substitution patterns.
Uniqueness
3-Amino-2-methyl-1-(2-methylphenyl)propan-1-ol is unique due to the presence of both a hydroxyl and an amino group on a chiral carbon, along with a methyl-substituted phenyl group. This combination of functional groups and chirality provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-amino-2-methyl-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-5-3-4-6-10(8)11(13)9(2)7-12/h3-6,9,11,13H,7,12H2,1-2H3 |
Clave InChI |
PHMAWBYEJWTOEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)
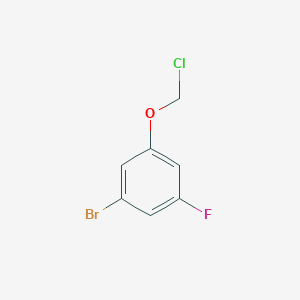
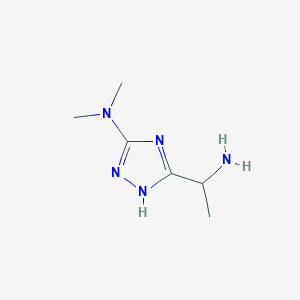
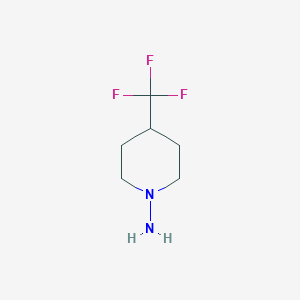
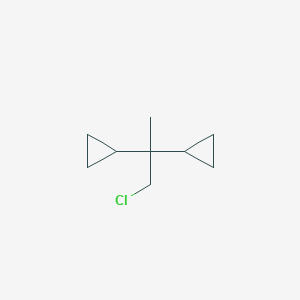
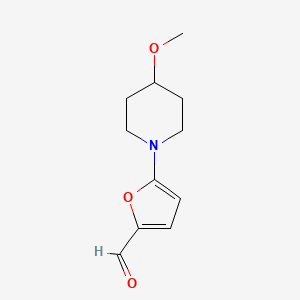
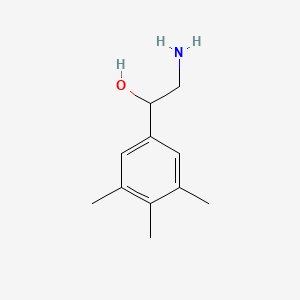



![1-{[(Tert-butoxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13186586.png)
![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13186593.png)


